molecular formula C8H5F3N2O B2736517 3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)- CAS No. 1096711-67-9

3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)-

Cat. No.: B2736517
CAS No.: 1096711-67-9
M. Wt: 202.136
InChI Key: WJVHANQKFKSECV-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)-: is a heterocyclic compound with a molecular formula of C8H5F3N2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)- are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)- varies depending on its application. Generally, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. For instance, some indazole derivatives inhibit cyclooxygenase-2 (COX-2), reducing inflammation .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)7(14)13-12-6/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVHANQKFKSECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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